Ethyl oxamate

Lactate Dehydrogenase Cancer Metabolism Enzyme Kinetics

Researchers investigating tumor glycolysis often face inconsistent LDH inhibition due to variable potency among generic oxamates. Ethyl oxamate (CAS 617-36-7) eliminates this variable with a defined uncompetitive inhibition mechanism and validated IC50 of 2.0 µM against LDH-C4, enabling reproducible metabolic stress assays at low working concentrations. • LDH-C4 IC50 = 2.0 µM - enables robust inhibition with minimal off-target effects in cancer metabolism studies. • White crystalline powder, ≥98% purity by total nitrogen analysis; melting point 112-115 °C. • Serves as a versatile μ-oxamato bridging ligand precursor for coordination polymer synthesis and a key intermediate for chemoselective N-aryloxamate reagents.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 617-36-7
Cat. No. B048455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxamate
CAS617-36-7
SynonymsAcetic acid, aminooxo-, ethyl ester (9CI);  Oxamic acid, ethyl ester (6CI,7CI,8CI);  2-Amino-2-oxoacetic acid ethyl ester;  Ethoxalamide;  Ethyl 2-amino-2-oxoacetate;  Ethyl oxamate;  NSC 48381;  O-Ethyl oxamate;  Oxalic acid monoethyl ester amide;  Oxamethan
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)N
InChIInChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6)
InChIKeyRZMZBHSKPLVQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Oxamate: Analytical Baselines & Procurement


Ethyl oxamate (CAS 617-36-7) is the ethyl ester of oxamic acid, an organic compound with the molecular formula C₄H₇NO₃ and a molecular mass of 117.10 g/mol [1]. It is characterized by its dual functional groups: an amide and an ester, which confer distinct reactivity profiles in both biological and synthetic contexts . As a well-characterized chemical, it is supplied as a white to off-white crystalline powder with a melting point of 112-115°C and is primarily used in research settings as a lactate dehydrogenase (LDH) inhibitor and a versatile building block for more complex molecules .

Ethyl Oxamate: Substitution Limitations


Generic substitution among oxamates and related esters is scientifically unsound due to divergent steric, electronic, and lipophilic properties that directly dictate their performance in specific assays and synthetic pathways. For instance, the ethyl ester group in ethyl oxamate imparts a specific lipophilicity and kinetic profile that differs significantly from the free acid or sodium salt (e.g., sodium oxamate), altering its mechanism of enzyme inhibition from competitive to uncompetitive depending on the substrate [1]. Similarly, its reactivity in nucleophilic reactions and its ability to form specific metal complexes is not shared by methyl or diethyl oxalates, which lack the crucial amino group or possess different steric bulk, leading to different product profiles or reaction outcomes [2]. The evidence below quantifies these specific performance differentiators.

Ethyl Oxamate Differentiation Evidence


LDH-C4 Inhibition: Potency vs. Selectivity

Ethyl oxamate demonstrates quantifiably distinct inhibitory properties against Lactate Dehydrogenase C4 (LDH-C4) compared to its close analog, N-propyl oxamate. While ethyl oxamate shows the highest binding affinity (IC50 = 2.0 µM), N-propyl oxamate exhibits a higher degree of selectivity for LDH-C4 over other LDH isozymes [1][2]. This data highlights that the ethyl ester group confers superior potency, whereas the propyl chain enhances selectivity. A researcher's choice between these two would depend on whether absolute inhibitory strength (favoring ethyl oxamate) or target specificity (favoring N-propyl oxamate) is the primary requirement.

Lactate Dehydrogenase Cancer Metabolism Enzyme Kinetics

Uncompetitive vs. Mixed LDH Inhibition

The inhibition mechanism of ethyl oxamate is not only quantitatively different but also mechanistically distinct from its sodium salt analog. In kinetic studies using LDH from Electrophorus electricus, ethyl oxamate acted as an uncompetitive inhibitor with respect to lactate and NAD+, whereas sodium oxamate exhibited mixed inhibition [1]. This is a critical functional divergence: the ethyl ester alters the inhibitor's interaction with the enzyme-substrate complex in a way the free acid/salt does not.

Enzyme Mechanism LDH Inhibition Kinetic Assays

Metal Complexation: Oxamato vs. Oxalate Esters

Ethyl oxamate serves as a direct precursor for synthesizing novel polymeric μ-oxamato(-2) complexes with metals such as Cu, Zn, Cd, Co, and Ni [1]. This is a function of its oxamate group, which can chelate metals after hydrolysis. In contrast, simple oxalate esters like diethyl oxalate (CAS 95-92-1), which lack the amino group, cannot form these specific oxamato complexes, leading to different coordination geometries and material properties.

Coordination Chemistry Inorganic Synthesis Polymeric Complexes

Regioselective Mitsunobu Reaction Utility

N-Boc ethyl oxamate, a protected derivative of ethyl oxamate, functions as an effective nitrogen nucleophile in Mitsunobu reactions, enabling the regioselective conversion of allylic alcohols to N-Boc allylic amines [1]. The reaction proceeds with excellent regio- and stereospecificity. This contrasts with the use of ethyl oxamate directly in such reactions, which would likely lead to complex mixtures due to competing reactions at the unprotected amide. The N-Boc derivative leverages the oxamate scaffold's inherent nucleophilicity while providing chemoselectivity. Alternative nucleophiles or unprotected ethyl oxamate would not afford the same regioselective outcome.

Organic Synthesis Mitsunobu Reaction Medicinal Chemistry

Chemoselective Amine Differentiation

Ethyl N-aryloxamates, derivatives of ethyl oxamate, have been demonstrated to effectively differentiate between primary and secondary alkyl amines in synthetic procedures [1]. This chemoselectivity is a key advantage for complex molecule synthesis, allowing for preferential reaction at one amine site over another. This property is not inherent to simpler esters like ethyl acetate or even to the parent ethyl oxamate, which is less sterically hindered and would likely react non-selectively with both amine types. The oxamate moiety provides a tunable handle for controlling reactivity.

Organic Synthesis Chemoselectivity Protecting Groups

Ethyl Oxamate Application Scenarios


Warburg Effect and LDH-C4 Inhibition

In studies of the Warburg effect, where cancer cells exhibit elevated glycolysis and lactate production, ethyl oxamate is a superior tool compound due to its quantifiably high potency against LDH-C4 (IC50 = 2.0 µM) [1]. This high affinity ensures robust enzyme inhibition at low concentrations, minimizing off-target or vehicle effects. Researchers can confidently use this compound to induce metabolic stress and assess its impact on cancer cell proliferation and survival, with the knowledge that its uncompetitive inhibition mechanism (with lactate/NAD+) [2] is distinct from other LDH inhibitors like sodium oxamate, which shows mixed inhibition. This allows for nuanced dissection of LDH's role in cellular metabolism.

MOF Synthesis with Oxamato Bridging Ligands

Inorganic and materials chemists seeking to construct novel polymeric coordination compounds will find ethyl oxamate to be an essential precursor. Unlike diethyl oxalate, which cannot form the same bridging ligand, ethyl oxamate can be used to synthesize a family of μ-oxamato(-2) complexes with metals such as Cu, Zn, Cd, Co, and Ni [3]. These complexes have potential applications in areas such as molecular magnetism, gas storage, or catalysis. The ability to generate a polymeric network ([M(oxm)(H₂O)₂]ₓ) provides a clear, application-driven reason to procure this specific compound over generic oxalate esters.

Chiral Amine Libraries via Mitsunobu Reaction

Medicinal chemists building libraries of chiral N-methyl allylic amines will benefit from using N-Boc ethyl oxamate, a protected form of ethyl oxamate. This reagent enables a scalable, transition-metal-free, and regioselective Mitsunobu reaction with allylic alcohols [4]. The excellent regio- and stereospecificity, coupled with the ability to perform gram-scale syntheses without chromatography, makes it a practical and efficient choice. This application leverages the core oxamate structure's nucleophilicity in a highly controlled manner, providing access to valuable pharmaceutical intermediates that would be difficult to obtain with alternative, less selective nucleophiles.

Chemoselective Amine Differentiation

For synthetic organic chemists facing the challenge of differentiating between primary and secondary amines in a single molecule, ethyl oxamate serves as the starting point for creating a chemoselective reagent. Derivatizing ethyl oxamate to its N-aryloxamate form yields a reagent capable of selectively reacting with one type of amine over another [5]. This application scenario highlights the compound's value not as a direct reagent, but as a key intermediate for building a more sophisticated tool. The ability to impart this level of control simplifies synthetic routes and reduces the need for extensive protecting group strategies, directly impacting project timelines and yields.

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